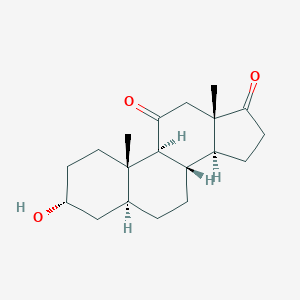

11-Ketoandrosterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNYGQONJQTULL-UFTZPVOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043038 | |

| Record name | 11-Oxoandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231-82-9 | |

| Record name | 11-Oxoandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ketoandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Oxoandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Oxoandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4E87JT27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 11 Ketoandrosterone

Adrenal Gland Origin of 11-Oxygenated Androgen Precursors

The journey to the formation of 11-ketoandrosterone begins in the adrenal cortex, the exclusive site of the enzyme crucial for the synthesis of all 11-oxygenated androgens. oup.com These androgens are a distinct class of C19 steroids characterized by an oxygen atom at the 11th carbon position. wikipedia.orgnih.gov

Role of Cytochrome P450 11β-Hydroxylase (CYP11B1) in Initial Hydroxylation

The commitment step in the biosynthesis of 11-oxygenated androgens is the 11β-hydroxylation of androstenedione (B190577) to produce 11β-hydroxyandrostenedione (11OHA4), a reaction catalyzed by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.gov While CYP11B1's primary role is in the final step of cortisol synthesis, it also acts on androstenedione and testosterone (B1683101), yielding 11OHA4 and 11β-hydroxytestosterone (11OHT) respectively. rupahealth.comkarger.com The expression of CYP11B1 is predominantly found in the zona fasciculata and zona reticularis of the adrenal gland, with negligible expression in the gonads. oup.comnih.gov This makes the adrenal gland the principal source of 11-oxygenated androgen precursors. nih.gov

Upstream Precursors in the Δ5-Pathway (e.g., Dehydroepiandrosterone)

The synthesis of 11-oxygenated androgens is dependent on the Δ5-pathway of steroidogenesis. oup.com This pathway begins with the conversion of pregnenolone (B344588) to dehydroepiandrosterone (B1670201) (DHEA) through sequential reactions catalyzed by cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). oup.com DHEA is the most abundant C19 steroid produced by the adrenal glands. nih.gov A portion of this DHEA is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). oup.com Androstenedione subsequently serves as the substrate for CYP11B1 to initiate the 11-oxygenated androgen pathway. oup.com

Peripheral and Systemic Enzymatic Conversions Leading to this compound

While the adrenal glands are the source of the initial precursors, the subsequent transformations leading to the potent androgen 11-ketotestosterone (B164220) (11KT) and its metabolite, this compound, occur primarily in peripheral tissues. researchgate.netoup.com

Conversion of 11β-Hydroxyandrostenedione (11OHA4) to 11-Ketoandrostenedione (11KA4) by 11β-Hydroxysteroid Dehydrogenase Type 2 (HSD11B2)

The circulating 11OHA4, the most abundant 11-oxygenated androgen produced by the adrenal cortex, is a substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). oup.com This enzyme is highly expressed in mineralocorticoid target tissues like the kidney and catalyzes the oxidation of 11OHA4 to 11-ketoandrostenedione (11KA4). oup.comresearchgate.netendocrine-abstracts.org This conversion is a critical prerequisite for the formation of 11KT, as 11OHA4 itself is not a substrate for the subsequent activating enzyme. oup.com

Formation of 11-Ketotestosterone (11KT) from 11KA4 by Aldo-Keto Reductase 1C3 (AKR1C3)

The newly formed 11KA4 is released into circulation and is then converted to the potent androgen 11-ketotestosterone (11KT) in peripheral tissues that express the enzyme aldo-keto reductase 1C3 (AKR1C3), such as adipose tissue and the prostate. oup.comresearchgate.netendocrine-abstracts.org AKR1C3 is a key androgen-activating enzyme that efficiently reduces the 17-keto group of 11KA4 to a hydroxyl group, forming 11KT. researchgate.netbiorxiv.org This conversion is significantly more efficient than the conversion of androstenedione to testosterone by the same enzyme. researchgate.net

A-ring Reduction of 11-Ketotestosterone to this compound

The final step in this specific metabolic pathway is the A-ring reduction of 11-ketotestosterone to form this compound. This inactivation process is primarily driven by two enzymes. The 5β-reduction of 11-ketotestosterone is efficiently catalyzed by AKR1D1, leading to the formation of 11-ketoetiocholanolone (B135568). ox.ac.uk Concurrently, the 5α-reduction of 11-ketotestosterone is catalyzed by steroid 5α-reductase 2 (SRD5A2), but not SRD5A1, which results in the formation of this compound. ox.ac.uknih.gov Although the 5α-reduction pathway is responsible for a smaller portion of 11-ketotestosterone inactivation, this compound is considered a more specific urinary biomarker for 11-ketotestosterone production because 11-ketoetiocholanolone is also a metabolite of the glucocorticoid cortisone. ox.ac.uknih.gov

Interactive Data Tables

Below are interactive tables summarizing the key enzymes and compounds involved in the biosynthesis of this compound.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Full Name | Location | Function in Pathway |

| CYP11B1 | Cytochrome P450 11β-Hydroxylase | Adrenal Cortex | Catalyzes the initial 11β-hydroxylation of androstenedione to 11OHA4. oup.comnih.gov |

| HSD3B2 | 3β-Hydroxysteroid Dehydrogenase Type 2 | Adrenal Cortex | Converts DHEA to androstenedione. oup.com |

| HSD11B2 | 11β-Hydroxysteroid Dehydrogenase Type 2 | Peripheral Tissues (e.g., Kidney) | Converts 11OHA4 to 11KA4. oup.comresearchgate.net |

| AKR1C3 | Aldo-Keto Reductase 1C3 | Peripheral Tissues (e.g., Adipose) | Converts 11KA4 to 11KT. oup.comresearchgate.net |

| SRD5A2 | Steroid 5α-Reductase 2 | Peripheral Tissues | Catalyzes the 5α-reduction of 11KT to this compound. ox.ac.uknih.gov |

| AKR1D1 | Aldo-Keto Reductase Family 1 Member D1 | Peripheral Tissues | Catalyzes the 5β-reduction of 11KT to 11-ketoetiocholanolone. ox.ac.uk |

Role of Aldo-Keto Reductase 1D1 (AKR1D1) in 5β-Reduction

Aldo-keto reductase 1D1 (AKR1D1) is the sole enzyme responsible for the 5β-reduction of steroid hormones in humans. imperial.ac.ukportlandpress.com This enzyme catalyzes the irreversible reduction of the double bond between carbons 4 and 5 of the steroid A-ring, resulting in a cis configuration of the A/B ring junction. portlandpress.comnih.gov In the context of 11-oxygenated androgens, AKR1D1 efficiently catalyzes the 5β-reduction of 11-ketotestosterone (11KT). biorxiv.orgox.ac.uk This metabolic step is significant as 5β-reduction generally leads to the inactivation of androgens. imperial.ac.ukbiorxiv.org The product of 11KT's 5β-reduction is 11-ketoetiocholanolone. ox.ac.uk While 11-ketoetiocholanolone is a major metabolite, its utility as a specific marker for 11KT production is complicated by the fact that it is also produced during the metabolism of the glucocorticoid cortisone. ox.ac.uk

Role of Steroid 5α-Reductase Type 2 (SRD5A2) in 5α-Reduction

In contrast to 5β-reduction, 5α-reduction is catalyzed by two main isoenzymes: steroid 5α-reductase type 1 (SRD5A1) and type 2 (SRD5A2). nih.gov These enzymes are critical in converting testosterone to the more potent dihydrotestosterone (B1667394) (DHT). nih.gov In the 11-oxygenated androgen pathway, SRD5A2 is the primary enzyme that catalyzes the 5α-reduction of 11-ketotestosterone (11KT). biorxiv.orgox.ac.uk This reaction leads to the formation of 11-ketodihydrotestosterone (B1662675) (11KDHT), a potent androgen comparable in activity to DHT. nih.govbioscientifica.com Interestingly, while SRD5A2 can efficiently metabolize 11KT, SRD5A1 shows little to no activity towards this substrate. biorxiv.orgox.ac.uk The 5α-reduction of 11KT to 11KDHT represents a key activation step within this pathway. Subsequently, 11KDHT can be further metabolized, ultimately leading to the formation of this compound (11-KAST). wikipedia.orgbioscientifica.com This makes 11-KAST a specific urinary biomarker for the production of 11KT. wikipedia.orgox.ac.uk

Interconversion with 11-Keto-3α-androstanediol and 11β-Hydroxyandrosterone (11OHAST)

This compound is part of a dynamic metabolic network involving interconversions with other related steroids. excelmale.com 11-ketodihydrotestosterone (11KDHT) can be reversibly metabolized by aldo-keto reductase family members AKR1C2 and AKR1C4 to 11-keto-5α-androstane-3α,17β-diol (11K3αdiol). excelmale.com Similarly, this compound (11KAST) can be interconverted with 11K3αdiol. excelmale.com

Furthermore, the 11-hydroxy counterparts of these molecules are also part of this metabolic interplay. 11β-hydroxy-5α-androstanedione (11OH5αdione) can be metabolized to 11β-hydroxyandrosterone (11OHAST). excelmale.com There is also evidence of the conversion of 21-deoxycortisol (B132708) metabolites into both 11β-hydroxyandrosterone and this compound. core.ac.uk The interconversion between the 11-keto and 11β-hydroxy forms is catalyzed by 11β-hydroxysteroid dehydrogenase isozymes (11βHSD1 and 11βHSD2). researchgate.net

Regulatory Mechanisms of 11-Oxygenated Androgen Biosynthesis

Hypothalamic–Pituitary–Adrenal (HPA) Axis Regulation

The biosynthesis of 11-oxygenated androgens is primarily under the control of the hypothalamic-pituitary-adrenal (HPA) axis, distinguishing it from the regulation of gonadal androgens by the hypothalamic-pituitary-gonadal (HPG) axis. oup.combioscientifica.com The production of these adrenal androgens is stimulated by adrenocorticotropic hormone (ACTH). oup.combioscientifica.comnih.gov ACTH enhances the synthesis of all four main 11-oxygenated androgens: 11OHA4, 11OHT, 11KA4, and 11KT. nih.govnih.gov Consequently, the circulating levels of these androgens exhibit a diurnal rhythm, with peaks in the morning that correspond to the natural surge in ACTH. frontiersin.org

Impact of Glucocorticoid Treatment on Pathway Activity

Given the HPA axis's central role, the administration of exogenous glucocorticoids significantly impacts the 11-oxygenated androgen pathway. Glucocorticoids exert negative feedback on the HPA axis, leading to the suppression of ACTH release. bioscientifica.com This reduction in ACTH stimulation, in turn, markedly decreases the production of 11-oxygenated androgens. oup.combioscientifica.com Studies have shown that treatment with glucocorticoids like prednisone (B1679067) or dexamethasone (B1670325) can lead to a substantial decrease in circulating levels of 11-ketotestosterone and its precursors. For instance, one study reported that glucocorticoid treatment reduced circulating 11KT by a median of 84%. bioscientifica.comresearchgate.net This suppressive effect is also observed in patients with congenital adrenal hyperplasia (CAH), a condition characterized by dysregulated steroid synthesis, where glucocorticoid therapy is a cornerstone of management to control androgen excess. nih.gov

Biological Activity and Endocrine System Integration of 11 Ketoandrosterone

Androgenic Potential and Androgen Receptor Interaction

The androgenic activity of a steroid is determined by its ability to bind to and activate the androgen receptor (AR), thereby initiating a cascade of gene expression that results in male-typical characteristics. wikipedia.org The 11-oxygenated androgen pathway includes precursors with no inherent androgenic activity, as well as highly potent androgens. nih.gov

11-Ketoandrosterone is considered an end-product of androgen catabolism. healthmatters.io It is a metabolite of more potent androgens, such as 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT). nih.govbioscientifica.com While 11-oxygenated steroids like 11KT and 11KDHT are confirmed to be potent agonists of the androgen receptor, the direct agonistic activity of this compound is not as clearly defined. wikipedia.orgbioscientifica.comresearchgate.net Research as of 2020 indicated that the specific potency of this compound as an androgen receptor agonist was not well known. wikipedia.org It functions primarily as a urinary marker for the metabolic activity of the 11-oxygenated androgen pathway, particularly for the production of 11KT. wikipedia.orgrupahealth.com

The potency of androgens varies significantly. Dihydrotestosterone (B1667394) (DHT) is traditionally regarded as the most potent endogenous androgen. researchgate.net Recent studies have established that the key active androgens of the 11-oxygenated pathway are formidable AR agonists. bioscientifica.com

11-ketotestosterone (11KT) demonstrates an androgenic activity and receptor activation potential comparable to that of testosterone (B1683101) (T). bioscientifica.comresearchgate.netoup.com Even more potent is 11-ketodihydrotestosterone (11KDHT), the 5α-reduced metabolite of 11KT, which shows a potency similar to DHT. bioscientifica.comoup.comnih.gov In contrast, the upstream precursors in this pathway, 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4), possess no intrinsic androgenic activity and must be converted to active forms. nih.gov

The following table presents data on the relative androgenic potency of various steroids, as measured by their ability to activate the androgen receptor.

Androgen Receptor Agonist Activity of Select Steroids

| Steroid Compound | Relative Androgen Receptor Activation (% of DHT at 1 nmol/L) |

|---|---|

| Dihydrotestosterone (DHT) | 100% researchgate.net |

| 11-Ketodihydrotestosterone (11KDHT) | 96.2% researchgate.net |

| Testosterone (T) | 42.6% researchgate.net |

| 11-Ketotestosterone (11KT) | 32.8% researchgate.net |

| 11β-Hydroxytestosterone (11OHT) | 13.8% researchgate.net |

This table illustrates the potent nature of 11KDHT, which rivals DHT in its ability to activate the androgen receptor.

Role in Overall Androgen Metabolism and Catabolism

This compound is an integral part of the 11-oxygenated androgen metabolic pathway, which originates in the adrenal glands. oup.comoup.com The synthesis pathway begins with the adrenal-specific enzyme CYP11B1 converting androstenedione (B190577) to 11β-hydroxyandrostenedione (11OHA4). bioscientifica.comoup.com 11OHA4 is then converted in peripheral tissues to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). oup.com Subsequently, the enzyme aldo-keto reductase 1C3 (AKR1C3) converts 11KA4 into the potent androgen 11-ketotestosterone (11KT). oup.com

This compound emerges as a downstream catabolite. The potent androgens 11KT and its 5α-reduced form, 11KDHT, are metabolized into inactive end-products for excretion. nih.govbioscientifica.com Specifically, this compound is a key urinary metabolite formed from the 5α-reduction of 11-ketotestosterone, a reaction catalyzed by the enzyme SRD5A2. wikipedia.orgrupahealth.com Because it is a downstream product with no overlap with glucocorticoid metabolism, this compound is considered a specific urinary biomarker for the production and activity of the 11-oxygenated androgen pathway. wikipedia.orgoup.com

Clinical Significance and Diagnostic Utility of 11 Ketoandrosterone As a Biomarker

Association of 11-Ketoandrosterone with Androgen-Dependent Cancers

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the role of adrenal-derived androgens has gained significant attention. bioscientifica.com CRPC is characterized by disease progression despite androgen deprivation therapy (ADT), which primarily targets testicular androgen production. bioscientifica.com However, the adrenal glands continue to produce androgens, including the precursors to potent 11-oxygenated androgens. bioscientifica.com

Studies have shown that 11-ketotestosterone (B164220) is a potent agonist of the androgen receptor and becomes the predominant circulating active androgen in many patients with CRPC. bioscientifica.comnih.govjci.orgnih.gov Its metabolite, this compound, has been identified in high concentrations in benign prostatic hyperplasia tissue, suggesting local androgen metabolism. nih.gov

Elevated levels of 11-ketotestosterone have been associated with a shorter time to the development of CRPC. auajournals.org In patients with localized prostate cancer undergoing radical prostatectomy, preoperative circulating levels of this compound were associated with metastasis-free survival. researchgate.netauajournals.org This suggests that this compound could serve as a prognostic biomarker for disease progression.

The continued signaling of the androgen receptor is a key driver of CRPC, and the abundance of 11-ketotestosterone in this setting suggests it may be a significant contributor to this process. nih.govjci.org Therefore, measuring this compound and its parent compounds could provide a more accurate assessment of the total androgenic load in CRPC patients and may have implications for therapeutic strategies. nve.nl

Table 4: Prognostic Value of this compound in Prostate Cancer

| Finding | Association | Reference |

| Higher preoperative levels of this compound. | Associated with metastasis-free survival in localized prostate cancer. | researchgate.netauajournals.org |

| Elevated levels of 11-ketotestosterone. | Linked to a shorter time to CRPC development. | auajournals.org |

| 11-ketotestosterone is the most abundant androgen in many CRPC patients. | Highlights its potential role in driving androgen receptor activation in CRPC. | jci.orgnve.nl |

Recent evidence suggests that androgens play a role in the etiology of endometrial cancer (EC), the most common gynecological malignancy in the Western world. nih.gov While the involvement of classic androgens has been studied, the role of 11-oxygenated androgens is an emerging area of research. researchgate.net

A study of postmenopausal women with newly diagnosed EC found that higher preoperative levels of free this compound were associated with an increased risk of recurrence. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net Specifically, the hazard ratio for recurrence was 2.99 for patients with higher preoperative free this compound. nih.govresearchgate.netfrontiersin.orgnih.gov

After surgery, levels of 11-oxygenated androgens were observed to decline. nih.govresearchgate.net However, postoperative levels of another 11-oxygenated androgen metabolite, 11β-hydroxyandrosterone, were adversely associated with both recurrence and disease-free survival. researchgate.netnih.gov These findings suggest that 11-oxygenated androgen metabolites, including this compound, have the potential to be prognostic markers in endometrial cancer. nih.govresearchgate.net

The levels of 11-oxygenated androgens were found to be weakly correlated with canonical androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), indicating they may provide independent prognostic information. nih.govresearchgate.netresearchgate.net

Table 5: Association of this compound with Endometrial Cancer Outcomes

| Biomarker | Association | Hazard Ratio (95% CI) | P-value | Reference |

| Preoperative free this compound | Increased risk of recurrence | 2.99 (1.09-8.18) | 0.03 | nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net |

| Postoperative free 11β-hydroxyandrosterone | Increased risk of recurrence | 3.23 (1.11-9.40) | 0.03 | researchgate.netnih.gov |

| Postoperative free 11β-hydroxyandrosterone | Adverse association with disease-free survival | 3.27 (1.34-8.00) | 0.009 | researchgate.netnih.gov |

This compound as a Specific Urinary Marker for 11-Ketotestosterone Production

This compound is a key urinary metabolite of the potent androgen 11-ketotestosterone (11KT). rupahealth.com Its measurement in urine provides a valuable window into the production and metabolism of 11-oxygenated (11-oxy) androgens, which originate primarily from the adrenal glands. rupahealth.comnih.gov The metabolic pathway involves the 5α-reduction of 11KT, a reaction catalyzed by the enzyme SRD5A2, which terminates in the formation of this compound. wikipedia.orgresearchgate.net

The diagnostic utility of this compound lies in its specificity. While 11KT is also metabolized via 5β-reduction by the enzyme AKR1D1 to form 11-ketoetiocholanolone (B135568), this latter metabolite is not exclusive to the 11KT pathway. researchgate.net 11-ketoetiocholanolone can also be generated from the metabolism of the glucocorticoid cortisone. researchgate.net This overlap complicates its interpretation as a sole marker of 11KT activity. In contrast, this compound does not share its metabolic origin with glucocorticoids. oup.com This distinction establishes urinary this compound as a more specific and reliable biomarker for assessing the endogenous production of 11-ketotestosterone. wikipedia.orgresearchgate.netoup.com

Analytical Methodologies for 11 Ketoandrosterone Quantification in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis, superseding less specific methods like immunoassays. nih.govspandidos-publications.com This technology offers superior specificity through the combination of chromatographic separation and mass-based detection of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). waters.comnih.gov This allows for the simultaneous and accurate measurement of multiple androgens, including 11-ketoandrosterone, within a single analytical run. mdpi.com

The development of a robust LC-MS/MS assay for 11-oxygenated androgens involves optimizing several key stages, from sample preparation to chromatographic separation and mass spectrometric detection. researchgate.net Many published methods utilize a simple protein precipitation step followed by online solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate analytes from the sample matrix. nih.govnih.gov Chromatographic separation is typically achieved using a C18 column. uef.finih.gov

Validation is performed to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.net Key validation parameters include linearity, limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects. nih.gov For instance, one high-throughput method combining protein precipitation with online-SPE-LC-MS/MS reported a 6.6-minute runtime for a panel of 11-oxygenated androgens, including 11-ketotestosterone (B164220), with lower limits of quantification (LLOQs) well below endogenous ranges (63–320 pmol/L). nih.govmdpi.com In this validated method, recoveries ranged from 85% to 117% with coefficients of variation (CVs) of 15% or less. nih.govmdpi.com Another robust LC-MS/MS assay for total serum testosterone (B1683101), androstenedione (B190577), 17-hydroxyprogesterone, 11β-hydroxyandrostenedione, and 11-ketotestosterone reported a total run time of 4 minutes with intra- and inter-assay imprecision not exceeding 7.9% and 5.3%, respectively. nih.gov

| Analyte | LLOQ (nmol/L) | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) | Mean Recovery (%) | Reference |

| 11-Ketotestosterone | 0.24 | < 7.9 | < 5.3 | 95.3 - 111.6 | nih.gov |

| 11β-Hydroxyandrostenedione | 0.25 | < 7.9 | < 5.3 | 95.3 - 111.6 | nih.gov |

| 11-Ketoandrostenedione | 0.063 (63 pmol/L) | 2 - 13 | 2 - 13 | 102 - 115 | nih.gov |

| 11-Ketotestosterone | 0.100 (100 pmol/L) | 2 - 15 | 2 - 15 | 85 - 105 | nih.gov |

This table presents a summary of validation parameters from selected LC-MS/MS methods for 11-oxygenated androgens.

The use of stable isotope-labeled internal standards (ISTDs), particularly deuterated or ¹³C-labeled analogs, is fundamental to achieving high accuracy and precision in LC-MS/MS assays. spandidos-publications.comnih.gov These ISTDs are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes. researchgate.net

An isotopically labeled internal standard for each analyte is added to the sample at the beginning of the preparation process. nih.gov Because the ISTD and the endogenous analyte exhibit nearly identical chemical and physical properties, they behave similarly during all subsequent steps, including extraction, derivatization, and chromatographic separation. nih.govresearchgate.net Any loss of analyte during sample processing will be mirrored by a proportional loss of the ISTD. By measuring the ratio of the analyte's mass spectrometry signal to that of its corresponding ISTD, the method can correct for variations in extraction recovery and potential matrix-induced signal suppression or enhancement, thereby ensuring accurate quantification. spandidos-publications.comwaters.com For example, a method for quantifying seven 11-oxygenated C19 steroids, including this compound, utilized stable isotopes as internal standards to ensure performance validated against Food and Drug Administration criteria. researchgate.netresearchgate.net

Sample Preparation Techniques for Enhanced Specificity and Sensitivity

Effective sample preparation is a critical step that precedes LC-MS/MS analysis. Its primary goals are to remove interfering substances from the biological matrix (e.g., proteins, phospholipids), concentrate the analytes of interest, and convert them into a form that is optimal for detection, thereby enhancing the specificity and sensitivity of the assay. nih.govspandidos-publications.com

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of steroids from biological fluids like serum and plasma. nih.govspandidos-publications.com The procedure involves adding a water-immiscible organic solvent to the aqueous sample. Steroids, being lipophilic, preferentially partition into the organic phase, leaving behind more polar, interfering compounds in the aqueous phase.

Common solvents used for steroid extraction include ethyl acetate, n-hexane, and dichloromethane. spandidos-publications.comchromatographyonline.com For instance, one method for serum testosterone involved two serial LLE steps, first using an ethyl acetate/n-hexane mixture to isolate lipid fractions and then a second n-hexane extraction to remove polar impurities. spandidos-publications.com Supported liquid extraction (SLE) is a modern alternative to traditional LLE that uses a 96-well plate format containing a solid, inert diatomaceous earth support. nih.govnih.gov The aqueous sample is absorbed onto the support, and the analytes are then eluted with an organic solvent, which avoids issues like emulsion formation and allows for higher throughput. nih.govchromatographyonline.com

Chemical derivatization is a strategy employed to improve the analytical properties of target compounds. nih.gov For ketosteroids like this compound, which may exhibit poor ionization efficiency in their native form, derivatization can significantly enhance detection sensitivity. researchgate.netnih.gov

Hydroxylamine (B1172632) is a common derivatizing agent that reacts with the ketone groups on the steroid molecule to form oximes. uef.fi This modification can improve the chromatographic properties and, more importantly, increase the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to lower limits of detection. researchgate.netresearchgate.net One validated LC-MS/MS method for a panel of 23 steroids, including 11-ketodihydrotestosterone (B1662675) and 11-ketotestosterone, utilized hydroxylamine derivatization after an initial toluene (B28343) extraction to improve assay sensitivity. uef.fi Another reagent, Girard P, is also used to derivatize keto-androgens, which enhances ionization and allows for detection down to picogram levels. nih.gov

In the body, androgens and their metabolites exist in both a free (unconjugated) form and as water-soluble sulfate (B86663) and glucuronide conjugates, which are formed during metabolism to facilitate excretion. To measure the total concentration of an androgen, which includes both the free and conjugated forms, an enzymatic hydrolysis step is required to cleave the conjugate moieties. researchgate.netnih.gov

This is typically achieved by incubating the sample with enzymes that possess β-glucuronidase and/or sulfatase activity. nih.gov A common source for these enzymes is the mollusk Helix pomatia, as its preparations contain both activities. nih.gov However, the efficiency of hydrolysis can be affected by factors such as the enzyme source, pH, temperature, and the presence of inhibitors in the urine. nih.gov For example, E. coli is a source of β-glucuronidase that is highly specific and essentially free of sulfatase activity. nih.gov The choice of enzyme and reaction conditions must be carefully optimized and validated to ensure complete hydrolysis for accurate quantification of total this compound. nih.gov

Challenges in Quantification and Detection Limits

The accurate quantification of this compound and other 11-oxygenated androgens in biological samples presents several analytical challenges. These challenges stem from their low endogenous concentrations, the complexity of the biological matrix, and the potential for interference from structurally similar steroids. nih.gov Overcoming these hurdles is crucial for establishing their roles as reliable biomarkers in clinical diagnostics and research.

Early methods for quantifying 11-oxygenated androgens, developed between 2008 and 2011, were often limited by factors such as the absence of appropriate internal standards, lengthy analysis times, insufficient sensitivity, and a lack of thorough validation for human serum samples. researchgate.netresearchgate.net Furthermore, the scarcity of certified calibrators and quality control materials posed significant obstacles to standardization and inter-laboratory comparability. researchgate.net

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly improved the ability to measure these compounds. nih.gov However, challenges related to sample preparation, such as the need for liquid-liquid extraction and derivatization, can still render these methods laborious and less suitable for high-throughput applications. nih.govnih.gov

Technical Difficulties in Quantifying 5α-Reduced Steroids

The quantification of 5α-reduced steroids, a class to which metabolites of this compound belong, is inherently challenging. The 5α-reduction of steroid hormones is an irreversible process that alters the three-dimensional structure of the steroid molecule by flattening the A-ring. researchgate.net This structural change can impact the efficiency of extraction and chromatographic separation.

A primary difficulty lies in differentiating between 5α- and 5β-reduced metabolites, which are stereoisomers. Urine steroid profiling using gas chromatography-mass spectrometry (GC-MS) has been established to show a significantly reduced excretion of 5α- compared with 5β-reduced steroid metabolites in conditions like 5α-reductase 2 deficiency. endocrine-abstracts.org However, overlapping chromatographic peaks can complicate accurate quantification, especially at low concentrations.

Furthermore, the activity of 5α-reductase enzymes can vary, influencing the levels of 5α-reduced steroids. nih.gov This biological variability necessitates highly sensitive and specific assays to accurately determine their concentrations and diagnostic ratios, such as the allo-tetrahydrocortisol (5α-THF) to tetrahydrocortisol (B1682764) (THF) ratio, which is a key indicator for diagnosing 5α-reductase deficiency. endocrine-abstracts.org The development of sensitive chemical derivatization methods for detecting 5α-reduced steroids like dihydrotestosterone (B1667394) (DHT) in LC-MS/MS has improved detection limits compared to older spectrophotometric or radioactive assays. nih.gov

Interferences from Other Steroids (e.g., Glucocorticoid Metabolism)

Given that 11-oxygenated androgens originate from the adrenal cortex, the same gland responsible for glucocorticoid production, there is a significant potential for interference from glucocorticoid metabolites during analysis. oup.com The shared biosynthetic pathways and structural similarities between these steroid classes can lead to cross-reactivity in less specific assays and co-elution in chromatographic methods.

For instance, the enzyme 11β-hydroxysteroid dehydrogenase isoenzyme 2 (11BHSD2), which converts active cortisol to inactive cortisone, is a critical component of glucocorticoid metabolism. nih.gov Derangements in its activity can alter the steroid profile, potentially impacting the measurement of 11-oxygenated compounds. While one study has indicated that this compound is a metabolite derived from 11-ketoandrostenedione and 11-ketotestosterone with no overlap with glucocorticoid metabolism, careful validation of analytical methods is required to ensure specificity. oup.com

Congenital adrenal hyperplasia (CAH) provides a clear example of the complexities of adrenal steroid profiling. In 21-hydroxylase deficiency, the most common form of CAH, there is a significant increase in 17-hydroxyprogesterone and its metabolites. nih.gov In contrast, 11β-hydroxylase deficiency is characterized by low levels of 11-oxygenated androgens. rupahealth.com Accurate diagnosis relies on the ability to distinguish between different steroid precursors and their metabolites, highlighting the need for highly selective analytical methods.

Considerations for Clinical Routine Diagnostics and High-Throughput Analysis

For this compound and other 11-oxygenated androgens to be integrated into routine clinical diagnostics, analytical methods must be not only accurate and reliable but also robust, cost-effective, and amenable to high-throughput analysis. nih.gov Many current LC-MS/MS methods, while sensitive, involve extensive and time-consuming sample preparation steps like liquid-liquid extraction and derivatization, which are not ideal for a high-volume clinical laboratory setting. nih.gov

Recent advancements have focused on developing more streamlined workflows. For example, the implementation of online solid-phase extraction (SPE) coupled with LC-MS/MS has shown promise in reducing sample preparation time and improving throughput. nih.govnih.gov One such method combined a simple protein precipitation step with rapid chromatographic separation, achieving a run time of 6.6 minutes per sample, making it suitable for high-throughput analysis. nih.govresearchgate.net This approach also minimized hands-on time prior to measurement, a crucial factor for routine applications. researchgate.net

The table below summarizes the lower limits of quantification (LLOQ) for various 11-oxygenated androgens achieved by a modern high-throughput LC-MS/MS method, demonstrating the sensitivity required for clinical utility. nih.govnih.gov

| Analyte | Lower Limit of Quantification (pmol/L) |

| 11-ketoandrostenedione | 63 |

| 11-ketotestosterone | 320 |

| 11β-hydroxyandrostenedione | Not specified |

| 11β-hydroxytestosterone | Not specified |

This interactive table is based on data from a high-throughput online-SPE-LC-MS/MS method. nih.govnih.gov

Furthermore, pre-analytical sample stability is a critical consideration for clinical diagnostics. Studies have shown that the concentrations of some 11-oxygenated androgens, such as 11-ketotestosterone, can increase in unseparated blood samples over time due to the activity of enzymes in peripheral blood mononuclear cells. researchgate.netoup.com Therefore, timely sample processing is essential to ensure accurate results. researchgate.net The development of multiplex assays that can simultaneously measure a panel of relevant steroids in a single run is also a key step towards making the analysis of 11-oxygenated androgens a practical tool in clinical endocrinology. nih.govnih.gov

Future Research Directions and Gaps in Knowledge for 11 Ketoandrosterone Studies

Further Elucidation of Physiological and Pathophysiological Roles

The complete picture of how 11-ketoandrosterone and its parent compounds function in the body, both in health and disease, is far from complete. Key areas for future research include moving beyond established mechanisms, understanding its role within cancerous tissues, and exploring its impact on inflammation and other systemic processes.

Investigation of Intratumoral Accumulation and Metabolism in Cancer

In the context of castration-resistant prostate cancer (CRPC), the intratumoral conversion of adrenal precursors to potent androgens is a key driver of AR pathway reactivation. bioscientifica.comjci.org While enzymes necessary for converting precursors like 11β-hydroxyandrostenedione (11OHA4) into the potent androgen 11KT are expressed in CRPC cells, research into the intratumoral actions and metabolism of these 11-oxygenated androgens is still in its early stages. bioscientifica.comjci.org A critical gap is the lack of comprehensive data on the extent to which 11KT and its subsequent metabolite, this compound, actually accumulate within tumor tissues. bioscientifica.comnih.gov One study reported that 11KT concentrations were equal to or higher than testosterone (B1683101) in tumors from two patients, but broader, more definitive studies are needed. bioscientifica.comnih.gov

Key research priorities include:

Comprehensive tissue analysis: Performing systematic measurements of 11-oxygenated androgens, including this compound, in prostate tumor tissues from a large cohort of patients to understand their prevalence and concentration. bioscientifica.com

Metabolic flux studies: Delineating the rates of conversion between different 11-oxygenated steroids within the tumor microenvironment to identify key enzymatic steps that could be targeted therapeutically. nih.gov Studies suggest that potent 11-oxygenated androgens could accumulate at higher levels than DHT in CRPC tissue, a hypothesis that requires rigorous testing. nih.gov

Role in other cancers: Investigating the presence and function of the 11-oxygenated androgen pathway in other hormone-dependent malignancies. For example, higher preoperative levels of free this compound have been associated with an increased risk of recurrence in endometrial cancer. researchgate.netnih.gov

Development of Advanced and High-Throughput Quantification Methods

The accurate measurement of this compound and its related compounds is fundamental to advancing research and enabling clinical application. However, current analytical methods present significant challenges.

Improvement of Sensitivity for Low Circulating Concentrations

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for measuring steroid hormones, offering high specificity and accuracy. oup.comoup.com However, many existing LC-MS/MS methods for 11-oxygenated androgens require extensive sample preparation, such as liquid-liquid extraction and chemical derivatization, making them laborious and unsuitable for high-throughput analysis in routine clinical laboratories. researchgate.netoup.comresearchgate.net

Furthermore, some crucial metabolites, like the potent androgen 11KDHT, circulate at extremely low concentrations, often below the limit of quantification of many current assays. researchgate.netbioscientifica.com This hinders the ability to fully assess the activity of the entire 11-oxygenated pathway. Future efforts must focus on developing methods that are not only faster and require less sample preparation but are also sensitive enough to reliably quantify these low-abundance steroids. researchgate.netresearchgate.net The development of high-throughput methods with run times under 7 minutes and lower limits of quantification in the picomolar range represents a significant step forward, but broader implementation is needed. researchgate.netresearchgate.net

Standardization of Assays and Establishment of Reference Intervals

A major impediment to the clinical translation of 11-oxygenated androgen measurement is the lack of standardization across laboratories. oup.com Different protocols for sample preparation, extraction, and analysis lead to variability in reported concentrations, making it difficult to compare results from different studies. oup.com This lack of consistency undermines the reliability of these compounds as biomarkers.

Crucially, the interpretation of any biomarker requires robust reference intervals established from large, healthy populations. oup.com While some progress has been made in establishing pediatric reference intervals, there is a pressing need to define these ranges for different ages, sexes, and clinical contexts, such as in patients with PCOS, congenital adrenal hyperplasia, or prostate cancer. oup.comoup.comnih.gov Without standardized assays and well-defined reference intervals, the diagnostic and prognostic potential of this compound and other 11-oxygenated androgens cannot be fully realized. oup.com

Table 2: Challenges and Future Directions in Quantification of this compound and Related Compounds

| Challenge | Description | Future Direction |

| Sensitivity and Throughput | Current LC-MS/MS methods are often laborious and not sensitive enough for very low concentration metabolites like 11KDHT. researchgate.netbioscientifica.com | Develop and implement high-throughput methods (e.g., online-SPE-LC-MS/MS) with improved sensitivity and minimal sample preparation. researchgate.netresearchgate.net |

| Assay Standardization | Lack of standardized protocols across different laboratories leads to inconsistent and incomparable results. oup.com | Establish standardized methods for sample handling, preparation, and analysis to ensure inter-laboratory consistency. |

| Reference Intervals | Absence of robust reference intervals for various populations and clinical conditions hinders clinical interpretation. oup.com | Conduct large-scale studies to establish age-, sex-, and condition-specific reference intervals for clinical use. oup.comnih.gov |

Therapeutic Implications and Interventional Studies Targeting 11-Oxygenated Androgen Pathway

The growing understanding of the 11-oxygenated androgen pathway, including the role of this compound, opens new avenues for therapeutic interventions and disease management. Future research is pivotal in translating the current knowledge into clinical applications, particularly in modulating this pathway for therapeutic benefit and utilizing its components as predictive biomarkers.

The adrenal origin of 11-oxygenated androgens makes them a unique therapeutic target. bioscientifica.comnih.gov Unlike classical androgens, which are primarily of gonadal origin in men, the production of 11-oxygenated androgens is regulated by the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH). bioscientifica.comoup.com This distinction is crucial for developing targeted therapies.

Interventional studies could explore the efficacy of agents that modulate the HPA axis in diseases characterized by androgen excess. For instance, glucocorticoid treatment has been shown to decrease circulating 11-ketotestosterone (B164220) (11KT) by a median of 84% in patients with castration-resistant prostate cancer (CRPC). bioscientifica.com This suggests that manipulating the HPA axis can effectively lower the levels of potent 11-oxygenated androgens. Further research is needed to evaluate the long-term benefits and risks of such an approach in various conditions.

In the context of castration-resistant prostate cancer (CRPC), where adrenal-derived androgens persist after androgen deprivation therapy (ADT), targeting the 11-oxygenated pathway is of particular interest. bioscientifica.com The potent androgen 11KT, a precursor to this compound, is the predominant circulating active androgen in CRPC patients. bioscientifica.com Therapies aimed at inhibiting the enzymes involved in the synthesis of 11-oxygenated androgens, such as 11β-hydroxylase (CYP11B1), could offer a novel strategy to suppress androgen signaling in these patients. oup.com

The potential of this compound and other 11-oxygenated androgens as biomarkers to predict or prognosticate treatment response is a significant area for future investigation. Emerging evidence suggests that the levels of these androgens may correlate with clinical outcomes in certain cancers.

In endometrial cancer, elevated preoperative levels of free this compound have been associated with an increased risk of recurrence. mdpi.comresearchgate.netnih.govfrontiersin.org This finding suggests that preoperative measurement of this compound could help identify patients at higher risk who may benefit from more aggressive treatment or closer surveillance. nih.govfrontiersin.org Similarly, postoperative levels of another 11-oxygenated androgen metabolite, 11β-hydroxyandrosterone, have been linked to recurrence and disease-free survival. researchgate.netnih.gov

The following table summarizes the findings from a study on endometrial cancer, highlighting the potential of 11-oxygenated androgens as prognostic markers.

In prostate cancer, the role of 11-oxygenated androgens as biomarkers is also under investigation. High circulating levels of androgens and 11-oxygenated androgens may have prognostic potential for identifying patients who are more likely to respond well to androgen receptor-targeted treatments like enzalutamide (B1683756) or abiraterone. bioscientifica.comnih.gov Conversely, patients with very low androgen concentrations might be candidates for alternative strategies such as chemotherapy. bioscientifica.comnih.gov

A study on localized prostate cancer found that preoperative levels of this compound were associated with metastasis-free survival. auajournals.orgauajournals.org This indicates its potential as a prognostic marker in the early stages of the disease.

The table below presents data from a study on localized prostate cancer, showing the association between 11-oxygenated androgens and metastasis-free survival.

Future prospective, multi-center clinical trials are essential to validate these initial findings and to establish standardized assays and cutoff values for this compound as a biomarker. mdpi.com Such studies should aim to determine the precise clinical utility of measuring this compound in predicting treatment response and guiding therapeutic decisions across different diseases.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting 11-ketoandrosterone in urine while avoiding interference from glucocorticoid metabolites?

- Answer : To minimize overlap with glucocorticoid metabolites, prioritize this compound (11KAn) as a marker due to its specificity to 11-oxygenated androgen metabolism . Use ultra-performance convergence chromatography tandem mass spectrometry (UPC²-MS/MS) for high sensitivity and specificity. Validate assays with deuterated internal standards (e.g., d₃-11KAn) and compare results against reference ranges (4–55 μg/24 h in urine) . Fractionate samples via column chromatography to isolate 11-oxygenated steroids before analysis .

Q. What are the key enzymatic pathways involved in this compound biosynthesis and metabolism?

- Answer : this compound (11KAST) is derived from 11β-hydroxyprogesterone via sequential reactions:

- Step 1 : 11β-hydroxylation by CYP11B1 in the adrenal gland.

- Step 2 : 5α-reduction of the double bond by SRD5A1/2.

- Step 3 : Dehydrogenation of 3α- and 17β-hydroxy groups by DHRS11 and AKR1C isoforms .

- Step 4 : Reduction of 3- and 17-keto groups by 11β-hydroxysteroid dehydrogenases (HSD11B1/2) . Validate pathway activity using enzyme inhibition assays (e.g., AKR1C3 inhibitors) and isotopic tracer studies .

Q. How can researchers establish baseline levels of this compound in human studies?

- Answer : Use 24-hour urine collections analyzed via validated LC-MS/MS methods. Reference ranges for healthy individuals:

- Males : 4–55 μg/24 h (11KAn) .

- Females : Data are limited; extrapolate from male ranges with adjustments for hormonal cycles. Include age-stratified cohorts, as adrenal 11-oxygenated androgen production peaks during puberty and declines with aging .

Advanced Research Questions

Q. How should researchers address contradictory data in circulating 11-oxygenated androgen levels across studies?

- Answer : Variability in reported concentrations (e.g., 2- to 10-fold differences in 11OHA4 and 11KA4 levels ) arises from:

- Pre-analytical factors : Sample handling (time-to-freezing, storage conditions) and circadian rhythm effects.

- Methodological differences : Use harmonized protocols (e.g., standardized extraction techniques, cross-validated assays).

- Cohort heterogeneity : Control for age, sex, and comorbidities (e.g., prostate cancer ). Perform meta-analyses with individual participant data to reconcile discrepancies .

Q. What experimental designs are optimal for studying this compound’s role in endocrine-related cancers (e.g., prostate or endometrial cancer)?

- Answer :

- In vitro : Use androgen receptor (AR)-positive cell lines (e.g., LNCaP) treated with 11KAST and measure AR activation via luciferase reporter assays. Compare potency to canonical androgens (testosterone, DHT) .

- In vivo : Employ xenograft models with adrenalectomy to isolate adrenal-derived 11-oxygenated androgens.

- Clinical cohorts : Correlate preoperative 11KAST levels with recurrence risk in endometrial cancer using Cox regression models, adjusting for tumor stage and hormone receptor status .

Q. How can this compound be validated as a prognostic marker in disease cohorts?

- Answer :

- Step 1 : Perform longitudinal studies to link baseline 11KAST levels to clinical outcomes (e.g., recurrence-free survival in endometrial cancer ).

- Step 2 : Use receiver operating characteristic (ROC) curves to determine sensitivity/specificity thresholds.

- Step 3 : Validate findings in independent cohorts and across ethnicities. Ensure assays meet CLIA/CAP certification standards for clinical translation .

Q. What strategies resolve contradictions in enzyme activity data (e.g., AKR1C3 vs. DHRS11 specificity)?

- Answer :

- Kinetic assays : Compare substrate affinity (Km) and catalytic efficiency (kcat/Km) of recombinant enzymes (e.g., AKR1C3 vs. DHRS11) using purified 11-oxygenated steroids .

- Tissue-specific expression : Quantify enzyme mRNA/protein levels in target tissues (e.g., prostate vs. liver) via qPCR and immunohistochemistry .

- Computational modeling : Predict enzyme-steroid interactions using molecular docking simulations .

Methodological Standards

- Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Record analytical parameters (e.g., LC gradients, MS ionization settings) and raw data in repositories like MetaboLights .

- Ethical Reporting : Disclose conflicts of interest and validate commercial antibody/reagent specificity via knockout controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.